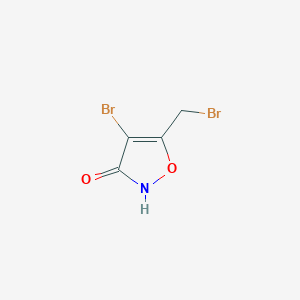![molecular formula C17H26N2 B12915285 (3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-13-0](/img/structure/B12915285.png)
(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine is a chiral amine compound with a unique structure that includes a cyclopentyl group, a 3-methylbenzyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a reductive amination reaction involving 3-methylbenzaldehyde and the intermediate amine.
Industrial Production Methods
Industrial production of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Similar structure but lacks the 3-methyl group on the benzyl ring.
N-Cyclopentyl-N-(4-methylbenzyl)pyrrolidin-3-amine: Similar structure but with the methyl group in a different position on the benzyl ring.
N-Cyclopentyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine is unique due to the specific positioning of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
820980-13-0 |
|---|---|
Molekularformel |
C17H26N2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H26N2/c1-14-5-4-6-15(11-14)13-19(16-7-2-3-8-16)17-9-10-18-12-17/h4-6,11,16-18H,2-3,7-10,12-13H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
IMCPUIVTWBMUJR-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)CN(C2CCCC2)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



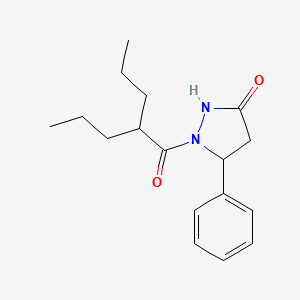
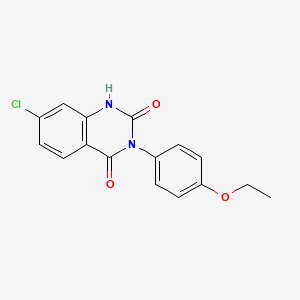
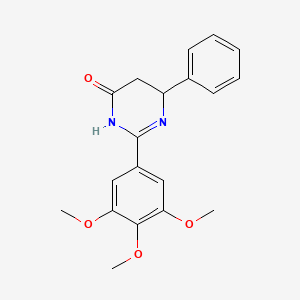
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
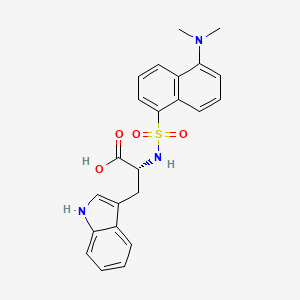
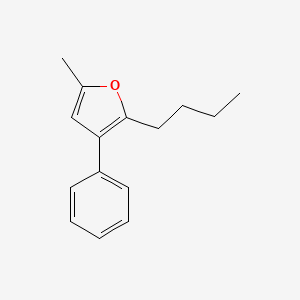

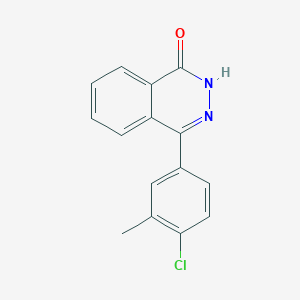
![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
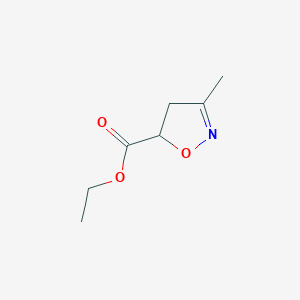
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)

